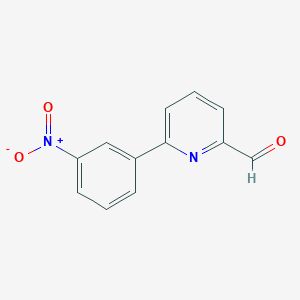

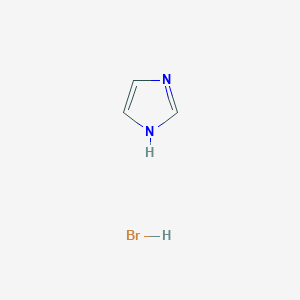

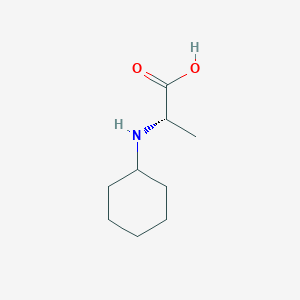

![molecular formula C34H56BF4P2Rh- B1601735 (1Z,5Z)-cicloocta-1,5-dieno; (2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-il)fosfolan-1-il]fenil]-2,5-di(propan-2-il)fosfolano; rodio; tetrafluoroborato CAS No. 569650-64-2](/img/structure/B1601735.png)

(1Z,5Z)-cicloocta-1,5-dieno; (2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-il)fosfolan-1-il]fenil]-2,5-di(propan-2-il)fosfolano; rodio; tetrafluoroborato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C34H56BF4P2Rh- and its molecular weight is 716.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hidrogenación asimétrica

Este complejo se utiliza ampliamente en la hidrogenación asimétrica de diversos sustratos, proporcionando una ruta eficiente para producir moléculas quirales . Ha sido particularmente eficaz en la hidrogenación de enol fosfonatos, lo que lleva a la novedosa síntesis enantioselectiva de β-aminoalcoholes y 1,2-diaminas .

Hidrosililación intramolecular catalítica

El compuesto sirve como catalizador para la hidrosililación intramolecular asimétrica de α- y β-hidroxicetonas. Esta aplicación es crucial para la síntesis de dioles ópticamente activos, que son intermediarios valiosos en la producción de productos farmacéuticos y químicos finos .

Cicloisomerización enínica

En el campo de la síntesis orgánica, este complejo de rodio facilita la cicloisomerización enínica asimétrica catalizada por Rh. Este proceso es importante para construir compuestos cíclicos con alta pureza enantiomérica, que se utilizan a menudo en el desarrollo de fármacos .

Aminaciones reductoras

El complejo también se utiliza en aminaciones reductoras asimétricas, formando catalizadores superiores que producen productos con altos excesos enantioméricos. Esto es particularmente útil para la síntesis de aminas quirales, que son motivos comunes en moléculas bioactivas .

Síntesis de bloques de construcción orgánicos

Puede formar centros quirales en bloques de construcción orgánicos funcionalizados con heteroátomos, que son esenciales para la síntesis de fármacos. El alto rendimiento y la enantioselectividad logrados con este catalizador lo convierten en una herramienta valiosa en la química medicinal .

Síntesis estereoselectiva

El compuesto se emplea en la síntesis estereoselectiva de derivados de δ-aminoácidos y manzacidinas A y C. Estos procesos implican la hidrogenación asimétrica de derivados de ácido acetilaminopentenoico y son cruciales para la producción de ciertos compuestos bioactivos .

Síntesis de complejos de porfirina de rodio

Otra aplicación interesante es en la síntesis de complejos de porfirina de rodio. Estos complejos juegan un papel importante en varios procesos catalíticos y tienen aplicaciones potenciales en la terapia fotodinámica .

Estudios de enlace triel

El compuesto se ha utilizado para estudiar las dos caras de los enlaces triel en complejos de trihaluro de boro. Esta investigación proporciona información sobre las interacciones fundamentales dentro de estos complejos, lo cual es valioso para el desarrollo de nuevos materiales y catalizadores .

Mecanismo De Acción

Target of Action

The primary target of this compound is the substrate in asymmetric hydrogenation reactions . The compound acts as a catalyst in these reactions, facilitating the conversion of the substrate to the desired product .

Mode of Action

The compound, being a catalyst, interacts with its target (the substrate) by binding to it and facilitating its conversion to the desired product . The presence of the rhodium atom in the compound plays a crucial role in this process .

Biochemical Pathways

The compound is involved in the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of single-enantiomer compounds, which are important in the pharmaceutical industry .

Pharmacokinetics

Itsefficacy and stability can be influenced by various factors, including its purity .

Result of Action

The action of the compound results in the conversion of the substrate to the desired product in an efficient and selective manner . This can lead to high yields of single-enantiomer compounds, which are valuable in the pharmaceutical industry .

Propiedades

Número CAS |

569650-64-2 |

|---|---|

Fórmula molecular |

C34H56BF4P2Rh- |

Peso molecular |

716.5 g/mol |

Nombre IUPAC |

(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |

InChI |

InChI=1S/C26H44P2.C8H12.BF4.Rh/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-24H,13-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |

Clave InChI |

IJKOQQHIAGRJHA-ONEVTFJLSA-N |

SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

SMILES isomérico |

[B-](F)(F)(F)F.CC(C1P(C(CC1)C(C)C)C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh] |

SMILES canónico |

[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

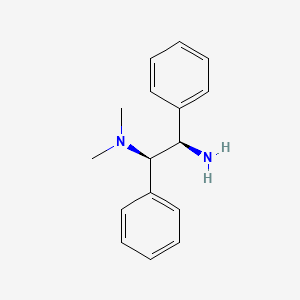

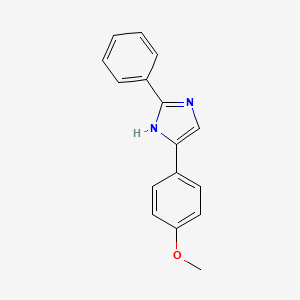

![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)

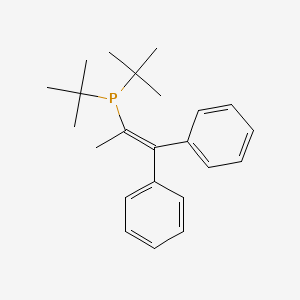

![4,7-diethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601664.png)